Ticlopidine-acetic acid

Description

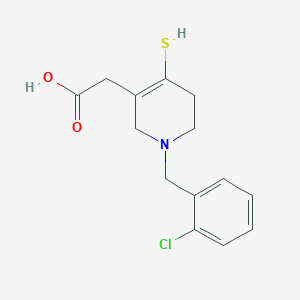

Structure

3D Structure

Properties

Molecular Formula |

C14H16ClNO2S |

|---|---|

Molecular Weight |

297.8 g/mol |

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid |

InChI |

InChI=1S/C14H16ClNO2S/c15-12-4-2-1-3-10(12)8-16-6-5-13(19)11(9-16)7-14(17)18/h1-4,19H,5-9H2,(H,17,18) |

InChI Key |

CAMWWKVLVRJMHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=C1S)CC(=O)O)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthesis and Derivatization Studies of Ticlopidine and Its Metabolite

Synthetic Methodologies for Ticlopidine (B1205844)

The synthesis of ticlopidine, a thienopyridine antiplatelet agent, has been the subject of considerable research to develop efficient and scalable production methods.

Multi-Step Approaches

Early and various synthetic routes to ticlopidine have been developed, often involving multiple steps. One notable approach is a five-step synthesis that begins with the readily available starting material, thiophene (B33073). nih.govnih.govresearchgate.net This process involves a sequence of reactions designed to build the characteristic thienopyridine core and subsequently attach the 2-chlorobenzyl group.

The initial step involves the formylation of thiophene to produce 2-thiophenecarboxaldehyde. nih.gov Subsequent reactions construct the piperidine (B6355638) ring fused to the thiophene ring, ultimately forming the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). nih.gov The final step is the N-alkylation of this intermediate with a 2-chlorobenzyl halide. nih.gov

Another method involves using thiopheneethanol as the raw material. google.com This process includes the protection and activation of the hydroxyl group, followed by a condensation reaction with o-chlorobenzylamine and a final ring-closing reaction to yield ticlopidine hydrochloride. google.com

Optimized and Scalable Synthetic Routes

Within this five-step process, two different end-stage routes, Route A and Route B, were evaluated for attaching the 2-chlorobenzyl group to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate. nih.gov

Route A involves a direct SN2 displacement reaction using 1-chloro-2-(chloromethyl)benzene, which provides ticlopidine in a 78% yield for this step. nih.gov

Route B employs a three-component reaction between the amine intermediate, paraformaldehyde, and 2-chlorophenylzinc bromide. nih.govmdpi.com This route proved to be more robust, affording ticlopidine in a 96% yield for the final step. nih.gov

| Synthetic Route Comparison | Route A | Route B |

| Final Step Reaction Type | SN2 Displacement | Three-Component Reaction |

| Final Step Yield | 78% | 96% |

| Overall Yield | 48% | 60% |

| Key Advantage | Simpler reagents | Higher yield, more robust |

| Reference | nih.gov | nih.govmdpi.com |

Key Precursors in Ticlopidine Synthesis

The synthesis of ticlopidine relies on several key precursor molecules. The most fundamental starting material is often thiophene . nih.govnih.govresearchgate.net Through a series of reactions, thiophene is converted into the central scaffold of the drug.

For the final N-alkylation step, precursors include 1-chloro-2-(chloromethyl)benzene for direct alkylation (Route A) or 2-chlorophenylzinc bromide for the multi-component reaction (Route B). nih.govmdpi.com

Approaches for the Preparation of the Active Metabolite [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid

Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effects. academie-sciences.frnih.gov The pharmacologically active metabolite was identified as UR-4501, chemically named [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid. nih.govresearchgate.net This metabolite possesses a reactive thiol group that is crucial for its biological activity. researchgate.net

The preparation of this active metabolite has been achieved on a large scale for research purposes through biocatalytic methods rather than direct chemical synthesis, primarily due to its high instability. nih.gov The process involves the in vitro metabolism of 2-oxo-ticlopidine , a known ticlopidine metabolite, using liver S9 fractions from phenobarbital-induced rats. nih.gov

While the metabolite could be separated under acidic conditions, it was found to be highly unstable in solutions like 0.1% acetic acid. nih.gov This instability has made conventional chemical synthesis and isolation challenging, necessitating the use of biological systems for its generation and study. academie-sciences.frnih.gov

Design and Synthesis of Ticlopidine Derivatives and Analogs for Research Applications

Beyond the synthesis of ticlopidine itself, significant research has been dedicated to designing and synthesizing derivatives and analogs to explore their structure-activity relationships (SAR) and potential for new therapeutic applications. nih.govresearchgate.net One major area of investigation is the inhibition of ectonucleotidase CD39, an enzyme involved in ATP metabolism. nih.gov

In an extensive SAR study, 74 ticlopidine derivatives and analogs were synthesized, 41 of which were new compounds not previously described in the literature. nih.govresearchgate.net This research aimed to optimize the structure for CD39 inhibition. A key finding from these studies was the discovery of benzotetrahydropyridines , where the metabolically labile thiophene ring of ticlopidine is replaced by a more stable benzene (B151609) ring, as a new class of allosteric CD39 inhibitors. nih.govresearchgate.net

The continuous synthesis of ticlopidine analogs has been a long-standing strategy to develop backup compounds with improved activity and safety profiles. academie-sciences.fr Over a thousand analogs were synthesized and tested in the course of developing a successor to ticlopidine. academie-sciences.fr

Metabolic Activation and Biotransformation of Ticlopidine

Overview of Ticlopidine's Prodrug Nature and Metabolic Conversion Pathways

Ticlopidine's journey to becoming an active antiplatelet agent is a multi-step process. nih.gov It is extensively metabolized following oral administration. drugbank.comnih.gov The metabolic activation is crucial, as ticlopidine (B1205844) itself does not exhibit significant antiplatelet activity in vitro. nih.govdrugbank.comnih.govbps.ac.uk The conversion pathways involve oxidation of the thiophene (B33073) ring, a key structural feature of the molecule. nih.govnih.govresearchgate.net This initial oxidation leads to the formation of an intermediate metabolite, 2-oxo-ticlopidine. nih.govnih.govresearchgate.net This intermediate is then further metabolized to the ultimate active thiol-containing metabolite. nih.govcapes.gov.brresearchgate.netacs.orgnih.gov This active metabolite is responsible for irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation. drugbank.com

Identification and Characterization of Ticlopidine Metabolites (excluding human clinical data)

In vitro studies using rat liver preparations have been instrumental in identifying the metabolites of ticlopidine. One key active metabolite, identified as UR-4501, was generated by incubating 2-oxo-ticlopidine with phenobarbital-induced rat liver homogenate. nih.govbps.ac.uknih.gov The structure of UR-4501 was determined using liquid chromatography-mass spectrometry (LC/MS/MS) and nuclear magnetic resonance (NMR) analysis. nih.govbps.ac.uknih.gov This metabolite demonstrated concentration-dependent inhibition of ADP-induced human platelet aggregation, a characteristic effect of ticlopidine's in vivo action. nih.govbps.ac.uknih.gov

Further investigations using rat liver microsomes have revealed a complex profile of ticlopidine bioactivation. acs.org By using glutathione (B108866) (GSH) as a trapping agent, researchers have identified numerous GSH adducts, indicating the formation of reactive intermediates. acs.org These studies have shown that ticlopidine can be directly bioactivated through two primary pathways: thiophene-S-oxidation and thiophene epoxidation. acs.org

In vitro incubations of ticlopidine with reconstituted cytochrome P450 enzymes have identified several metabolites. nih.govdrugbank.com These include:

7-hydroxyticlopidine (M1)

2-oxoticlopidine (B1208760) (M2)

A thienopyridinium metabolite (M4)

Ticlopidine N-oxide (M5)

A dimer of ticlopidine S-oxide (M6) nih.govdrugbank.com

A novel thiophene ring-opened metabolite with a thioketone group and a carboxylic acid moiety has also been detected in incubations with rat liver S9 fractions. researchgate.net Additionally, studies with activated human neutrophils have shown the formation of dehydro-ticlopidine and 2-chloroticlopidine. nih.gov

Table 1: Identified In Vitro Metabolites of Ticlopidine

| Metabolite Name | Method of Identification | Reference |

| UR-4501 (active metabolite) | Incubation of 2-oxo-ticlopidine with rat liver homogenate, LC/MS/MS, NMR | nih.govbps.ac.uknih.gov |

| Glutathione (GSH) adducts | Incubation with rat liver microsomes and GSH | acs.org |

| 7-hydroxyticlopidine (M1) | Incubation with reconstituted CYP2B6 and CYP2B4 | nih.govdrugbank.com |

| 2-oxoticlopidine (M2) | Incubation with reconstituted CYP2B6 and CYP2B4 | nih.govdrugbank.com |

| Thienopyridinium metabolite (M4) | Incubation with reconstituted CYP2B6 and CYP2B4 | nih.govdrugbank.com |

| Ticlopidine N-oxide (M5) | Incubation with reconstituted CYP2B6 and CYP2B4 | nih.govdrugbank.com |

| Ticlopidine S-oxide dimer (M6) | Incubation with reconstituted CYP2B6 and CYP2B4 | nih.govdrugbank.com |

| Thiophene ring-opened metabolite | Incubation with rat liver S9 fractions | researchgate.net |

| Dehydro-ticlopidine | Incubation with activated human neutrophils | nih.gov |

| 2-chloroticlopidine | Incubation with activated human neutrophils | nih.gov |

Enzymatic Pathways Involved in Ticlopidine Biotransformation to its Active Metabolite

The conversion of ticlopidine to its pharmacologically active form is a sophisticated process mediated by several enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. nih.govcapes.gov.brresearchgate.net

Multiple cytochrome P450 isoforms are implicated in the two-step metabolic activation of ticlopidine. nih.gov The initial oxidation of ticlopidine to the intermediate metabolite, 2-oxo-ticlopidine, is dependent on NADPH and involves several CYP enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. nih.govresearchgate.net

CYP2C19: This enzyme plays a significant role in ticlopidine metabolism. capes.gov.brnih.govacs.org Ticlopidine is not only a substrate for CYP2C19 but also a potent, selective, and mechanism-based inhibitor of this enzyme. researchgate.netacs.orgnih.gov The oxidation of ticlopidine by CYP2C19 leads to the formation of two major metabolites: the keto tautomer of 2-hydroxyticlopidine and dimers of ticlopidine S-oxide. researchgate.netacs.org During this process, CYP2C19 is inactivated. researchgate.netacs.org

CYP2B6: This enzyme is also involved in the metabolism of ticlopidine and is, like CYP2C19, subject to mechanism-based inhibition by the drug. nih.gov In vitro studies with reconstituted CYP2B6 have shown the formation of several metabolites, including 7-hydroxyticlopidine and 2-oxoticlopidine. nih.govdrugbank.com

CYP3A4: Along with CYP2C19 and CYP2B6, CYP3A4 is a primary contributor to the metabolism of ticlopidine in humans. nih.gov Qualitative studies have specifically implicated CYP3A4 in the conversion of ticlopidine to a novel thienopyridinium metabolite. researchgate.net

The formation of the pharmacologically active thiol metabolite from 2-oxo-ticlopidine is also a CYP-dependent process, with multiple isoforms contributing, CYP2B6 showing the highest contribution. nih.gov

The transformation of ticlopidine into its active form necessitates the oxidative opening of its thiophene ring. nih.govresearchgate.net This critical step is catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net The process begins with the CYP450-mediated oxidation of the thiophene ring. academie-sciences.fr This initial oxidation is thought to form an unstable S-oxide, which then rearranges to a thiolactone intermediate. academie-sciences.fr An alternative hypothesis suggests the formation of a thiophene epoxide that could also rearrange to the same thiolactone. academie-sciences.fr

The subsequent step, the opening of the thiolactone ring to produce the active thiol metabolite, is also a CYP-dependent oxidative process. acs.orgnih.govacademie-sciences.fr This reaction proceeds through the formation of a sulfenic acid intermediate. acs.orgnih.govacademie-sciences.fr

The generation of the active thiol metabolite is the final and crucial step in ticlopidine's bioactivation. This active thiol is what ultimately interacts with the P2Y12 receptor on platelets. nih.govresearchgate.net The formation of this thiol metabolite from the 2-oxo-ticlopidine intermediate is a complex process.

In vitro studies have shown that the conversion of 2-oxo-ticlopidine can lead to two isomeric thiol metabolites, designated M1 and M2. nih.gov M2, which bears an exocyclic double bond, is considered the pharmacologically active form. nih.gov The formation of M2 is an NADPH-dependent microsomal process involving multiple CYP isoforms, with a significant contribution from CYP2B6. nih.gov

The other isomer, M1, where the double bond has migrated to an endocyclic position, can be formed in both microsomes and plasma. nih.gov In plasma, its formation is catalyzed by paraoxonase 1 (PON1), while in microsomes, carboxylesterase 1 (CES1) is involved. nih.gov

The oxidative cleavage of the thiolactone intermediate by CYPs leads to the formation of a reactive sulfenic acid intermediate. acs.orgnih.gov This sulfenic acid can then react with thiol-containing molecules like glutathione or be reduced to form the active thiol metabolite. acs.orgnih.gov The identification of UR-4501 as an active metabolite from rat liver homogenates further supports the importance of this thiol intermediate. nih.govbps.ac.uknih.gov

Oxidative Ring-Opening Mechanisms

In Vitro Metabolic Studies of Ticlopidine

In vitro metabolic studies have been fundamental to understanding the biotransformation of ticlopidine. These studies typically utilize human liver microsomes, recombinant human CYP450 enzymes, and animal liver preparations. nih.govnih.govnih.govacs.orgdrugbank.comnih.gov

Incubations of ticlopidine with human liver microsomes have demonstrated that ticlopidine is a broad-spectrum inhibitor of several CYP isoforms, with a particularly potent competitive inhibition of CYP2C19 and CYP2D6. nih.gov

Studies using reconstituted CYP2B6 and its rabbit ortholog, CYP2B4, have identified a set of six major metabolites formed from ticlopidine, providing insights into the specific products of these enzymes. nih.govdrugbank.com The rates of formation of these metabolites were found to be nonlinear over time, which is consistent with the known mechanism-based inactivation of CYP2B6 by ticlopidine. nih.govdrugbank.com

The use of phenobarbital-induced rat liver homogenate was crucial in the initial identification of the active metabolite, UR-4501, from its precursor, 2-oxo-ticlopidine. nih.govbps.ac.uknih.gov This highlighted the necessity of a two-step metabolic activation process.

Furthermore, trapping experiments using glutathione in incubations with rat liver microsomes have been pivotal in elucidating the formation of reactive intermediates through thiophene-S-oxidation and thiophene epoxidation pathways. acs.org These studies have provided a comprehensive profile of ticlopidine's bioactivation, revealing the formation of at least 17 different GSH adducts. acs.org

Table 2: Key Findings from In Vitro Metabolic Studies of Ticlopidine

| Experimental System | Key Findings | Reference |

| Human Liver Microsomes | Ticlopidine is a potent competitive inhibitor of CYP2C19 and CYP2D6. | nih.gov |

| Reconstituted CYP2B6 and CYP2B4 | Identified six major metabolites (M1-M6); demonstrated mechanism-based inactivation of the enzymes. | nih.govdrugbank.com |

| Phenobarbital-induced Rat Liver Homogenate | Identified the active metabolite UR-4501 from 2-oxo-ticlopidine. | nih.govbps.ac.uknih.gov |

| Rat Liver Microsomes with Glutathione | Revealed multiple bioactivation pathways, including thiophene-S-oxidation and epoxidation, through the trapping of numerous GSH adducts. | acs.org |

| Recombinant Yeast-Expressed Human Liver CYPs | Confirmed ticlopidine's selective, mechanism-based inhibition of CYP2C19. | researchgate.netacs.org |

Rat Liver S9 Homogenate Models

In vitro studies utilizing rat liver S9 homogenate fractions have been instrumental in elucidating the metabolic activation pathway of ticlopidine. nih.govbps.ac.uk The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive model for studying drug metabolism. nih.gov

Incubation of ticlopidine with rat liver S9 fractions results in the formation of several metabolites. nih.govbps.ac.uk One of the key metabolites identified is 2-oxo-ticlopidine, which is considered a precursor to the pharmacologically active metabolite. nih.govbps.ac.uk Further incubation of 2-oxo-ticlopidine with phenobarbital-induced rat liver S9 homogenates, in the presence of NADPH, leads to the generation of the active metabolite, designated as UR-4501. nih.govnih.gov This active moiety was isolated and its structure was determined through a combination of liquid chromatography-mass spectrometry (LC/MS/MS) and nuclear magnetic resonance (NMR) analysis. nih.govnih.gov

The chemical structure of UR-4501 was identified as [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid, a compound referred to in the context of this article as Ticlopidine-acetic acid. mdpi.comnih.gov Its formation involves the opening of the 2-oxo-thiophene ring of its precursor, resulting in a molecule that possesses both a carboxylic acid and a thiol group. nih.gov Research has also detected a novel thiophene ring-opened metabolite with a thioketone group and a carboxylic acid moiety following the incubation of 2-oxo-ticlopidine with rat liver microsomes or ticlopidine with rat liver S9 fractions. nih.gov

The generation of this compound (UR-4501) is dependent on enzymatic activity, as evidenced by the requirement of NADPH for the reaction to proceed. nih.gov Furthermore, the use of liver homogenates from rats pre-treated with phenobarbital, a known inducer of CYP enzymes, was effective in producing the active metabolite, highlighting the involvement of these enzymes in the biotransformation process. nih.govnih.gov

| Metabolite Generation in Rat Liver S9 Homogenate | |

| Starting Compound | Ticlopidine |

| Intermediate Metabolite | 2-oxo-ticlopidine |

| Active Metabolite | This compound (UR-4501) |

| Required Cofactor | NADPH |

| Enzyme System | Cytochrome P450 (induced by phenobarbital) |

Enzyme Inhibition Profiles

Ticlopidine and its metabolites are known to interact with and inhibit various cytochrome P450 enzymes. This inhibition can have significant implications for the metabolism of other drugs.

Ticlopidine has been identified as a potent inhibitor of CYP2C19. acs.org Studies have demonstrated that ticlopidine acts as a selective, mechanism-based inhibitor of this enzyme. acs.org Mechanism-based inhibition implies that ticlopidine is converted by CYP2C19 into a reactive metabolite that then irreversibly inactivates the enzyme. acs.org The inactivation of CYP2C19 by ticlopidine is time- and concentration-dependent. acs.org The formation of a reactive thiophene-S-oxide intermediate is suggested to be involved in this inactivation process. acs.org

In addition to CYP2C19, ticlopidine also exhibits inhibitory effects on other CYP isoforms, including CYP2D6, for which it acts as a competitive inhibitor. ncats.io It shows moderate inhibition of CYP2C9. ncats.io In vitro studies using human liver microsomes have shown that ticlopidine can inhibit multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, to varying degrees. ncats.iofda.gov

The inhibitory potential of ticlopidine and its metabolites on different CYP enzymes is summarized in the table below.

| Enzyme Inhibition Profile of Ticlopidine | |

| Enzyme | Inhibition by Ticlopidine |

| CYP2C19 | Potent, selective, and mechanism-based inhibitor. acs.org |

| CYP2D6 | Competitive inhibitor. ncats.io |

| CYP2C9 | Moderate inhibitor. ncats.io |

| CYP3A4 | Inhibitory effects observed. fda.gov |

| CYP1A2 | Inhibitory effects observed. ncats.io |

The extensive metabolism of ticlopidine and the inhibitory profile of the parent drug and its metabolites underscore the complexity of its pharmacokinetic and pharmacodynamic properties. ahajournals.orgacademie-sciences.fr

Molecular and Cellular Mechanisms of Action of 1 2 Chlorophenyl Methyl 4 Mercapto 3 Piperidinylidene Acetic Acid

Irreversible Antagonism of the P2Y12 ADP Receptor

The primary molecular target of [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid is the P2Y12 receptor, a crucial component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. academie-sciences.froup.comnih.gov The interaction of the active metabolite with this receptor is both irreversible and antagonistic, leading to a lasting inhibition of platelet function for the lifespan of the platelet. medicaldialogues.inacademie-sciences.froup.com This irreversible nature stems from the formation of a covalent bond between the metabolite and the receptor. academie-sciences.froup.comnih.gov

Specificity of Receptor Binding

The antagonistic action of the active metabolite is highly specific to the P2Y12 receptor. nih.gov Platelets possess other ADP receptors, notably the P2Y1 receptor, which is involved in the initial shape change of platelets and transient aggregation. oup.com However, studies have shown that the active metabolite of ticlopidine (B1205844) selectively targets the P2Y12 receptor, leaving other purinergic receptors like P2Y1 unaffected. nih.gov This specificity ensures that the downstream signaling cascade initiated by ADP binding to P2Y12 is effectively blocked. nih.gov

Role of the Thiol Group in Covalent Adduction

A key structural feature of [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid is the presence of a reactive thiol group (-SH). mdpi.comacademie-sciences.frnih.gov This functional group is essential for the compound's pharmacological activity. The thiol group participates in a covalent adduction with the P2Y12 receptor, forming a stable, irreversible bond. academie-sciences.frnih.gov This covalent modification permanently inactivates the receptor. academie-sciences.fr

Disulfide Bond Formation with Extracellular Cysteine Residues

The covalent linkage between the active metabolite and the P2Y12 receptor occurs through the formation of a disulfide bridge. academie-sciences.frnih.gov This bond is formed between the thiol group of the metabolite and the sulfhydryl groups of specific cysteine residues located on the extracellular domains of the P2Y12 receptor. academie-sciences.frnih.gov Research has identified two such extracellular cysteine residues, Cys17 and Cys270, as the likely sites for this disulfide bond formation. nih.gov This irreversible binding prevents ADP from activating the receptor and initiating the signaling cascade that leads to platelet aggregation. nih.govnih.gov

Impact on Platelet Aggregation Pathways (excluding human clinical data)

The irreversible antagonism of the P2Y12 receptor by [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid has a profound impact on the pathways that lead to platelet aggregation. By blocking this key receptor, the metabolite effectively disrupts the amplification of platelet activation signals. drugbank.commedicaldialogues.in

Inhibition of ADP-Induced Platelet Aggregation

The most direct consequence of P2Y12 receptor blockade is the potent inhibition of ADP-induced platelet aggregation. drugbank.commedicaldialogues.in In vitro studies using animal models have demonstrated this inhibitory effect. For instance, the active metabolite, identified as UR-4501 in some studies, has been shown to be a potent inhibitor of ADP-induced platelet aggregation in rats. nih.gov The inhibition of platelet aggregation is a concentration-dependent effect. Because the active metabolite blocks the amplification of platelet activation by released ADP, it also inhibits platelet aggregation induced by other agonists that rely on this feedback loop. drugbank.commedicaldialogues.in

Effects on Glycoprotein (B1211001) GPIIb/IIIa Complex Activation

A critical downstream event in platelet aggregation is the activation of the glycoprotein GPIIb/IIIa complex. drugbank.com This complex is the primary receptor for fibrinogen, and its activation is essential for the formation of stable platelet plugs. drugbank.com The activation of the GPIIb/IIIa complex is impaired by the active metabolite of ticlopidine because it blocks the ADP-mediated signaling pathway through the P2Y12 receptor. drugbank.commedicaldialogues.in By preventing the activation of this complex, the metabolite inhibits the binding of fibrinogen to platelets, thereby blocking the final common pathway of platelet aggregation. drugbank.com It is important to note that this is an indirect effect; the metabolite does not directly interfere with the GPIIb/IIIa receptor itself. drugbank.commedicaldialogues.in

Modulation of Ectonucleotidase Activity by Intact Ticlopidine

Separate from the mechanism of its active metabolite, the parent compound, intact ticlopidine, has been shown to directly modulate the activity of ectonucleotidases, enzymes that regulate extracellular nucleotide levels. researchgate.netresearchgate.net This action represents a distinct pharmacological effect of the prodrug form of ticlopidine before its metabolic conversion. patsnap.comx-mol.com

Intact ticlopidine acts as a direct inhibitor of ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39. researchgate.netresearchgate.netx-mol.com CD39 is a key enzyme expressed on the surface of endothelial and immune cells that hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). researchgate.netresearchgate.net

Studies have characterized ticlopidine as a noncompetitive, allosteric inhibitor of human CD39. researchgate.netresearchgate.net The inhibition is concentration-dependent. researchgate.net At a therapeutic concentration of 60 µM, ticlopidine was found to inhibit ADP hydrolysis by approximately 80% and ATP hydrolysis by about 30% on the surface of human umbilical vein endothelial cells (HUVECs). Further studies using recombinant human CD39 have established its inhibitory potency, with reported IC50 values of 81.7 µM and apparent Kᵢ values of 14 µM and 127 µM in different experimental systems. researchgate.net Ticlopidine at a concentration of 100 µM has been shown to be a selective inhibitor of NTPDase1, as it does not significantly affect the activity of other major ectonucleotidases like NTPDase2, NTPDase3, NTPDase8, NPP1, or NPP3. researchgate.netnih.govscispace.com

| Parameter | Value | System/Assay | References |

|---|---|---|---|

| Mechanism | Noncompetitive, Allosteric | Recombinant Human CD39 | researchgate.netresearchgate.net |

| IC₅₀ | 81.7 µM | Recombinant Human CD39 | researchgate.net |

| Apparent Kᵢ | 14 µM | Recombinant Human NTPDase1 | nih.govdntb.gov.ua |

| Kᵢ | 127 ± 12 µM | Recombinant Human CD39 in COS-7 cells | researchgate.net |

| % Inhibition of ADP Hydrolysis | ~80% at 60 µM | Intact HUVECs | |

| % Inhibition of ATP Hydrolysis | ~30% at 60 µM | Intact HUVECs |

The inhibition of CD39 by intact ticlopidine has significant consequences for the balance of purinergic signaling molecules in the extracellular space. patsnap.com By blocking the primary pathway for ATP and ADP degradation, ticlopidine leads to an accumulation of these nucleotides. Extracellular ATP is known to have proinflammatory and immunostimulatory effects. researchgate.netresearchgate.net

Conversely, the inhibition of the ATP/ADP cascade results in a reduced formation of AMP, the substrate for the enzyme ecto-5'-nucleotidase (CD73), which produces adenosine. researchgate.netresearchgate.net Adenosine is a potent immunosuppressive molecule that can promote cancer growth and inhibit anti-tumor immune responses. researchgate.netresearchgate.netpatsnap.com Therefore, by inhibiting CD39, intact ticlopidine can shift the extracellular environment from an immunosuppressive, adenosine-rich state to an immunostimulatory, ATP-rich one. patsnap.com This effect may facilitate platelet aggregation by allowing ADP to accumulate but is also being explored as a potential strategy in cancer immunotherapy to enhance anti-tumor responses. patsnap.com

Structure Activity Relationship Sar Studies of Ticlopidine and Its Metabolite

Computational and Molecular Modeling Analyses of Structural Characteristics

Molecular docking studies have been employed to predict the binding of ticlopidine (B1205844) and its metabolites to target receptors. For instance, the three-dimensional structure of the P2Y12 receptor was constructed using homology modeling, with bovine rhodopsin often serving as a template. nih.gov These models are then optimized through energy minimization techniques. nih.gov Such computational models are crucial for predicting the most probable active sites and understanding the intermolecular interactions with antagonists like ticlopidine. nih.govijpsr.com

Bioinformatic approaches have been used to predict the active sites of the P2Y12 receptor, identifying key areas for ligand interaction. nih.gov These computational studies provide a framework for designing novel derivatives with potentially improved activity or different pharmacological profiles. ijpsr.com

Elucidation of Key Structural Features for P2Y12 Receptor Interaction

The antiplatelet activity of ticlopidine is mediated by its active metabolite, which irreversibly blocks the P2Y12 receptor. researchgate.netnih.gov The generation of this active metabolite requires metabolic transformation by cytochrome P450 (CYP) enzymes, particularly CYP2C19. nih.govacs.org

The key structural features essential for this interaction have been elucidated through metabolic and pharmacological studies:

The Thiol Group: The most critical feature of the active metabolite is a reactive thiol group (-SH). researchgate.netnih.gov This thiol group is not present in the parent ticlopidine molecule and is formed through the oxidative ring-opening of the thiophene (B33073) ring. nih.govx-mol.com It is this thiol that forms an irreversible covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor, leading to its inactivation. researchgate.nettandfonline.com

The Acetic Acid Moiety: The active metabolite, identified as UR-4501, possesses an acetic acid group. researchgate.netnih.gov The full chemical name is [1-[(2-chlorophenyl)methyl]-4-mercapto-3-piperidinylidene]acetic acid. researchgate.net

Core Scaffold: The thienotetrahydropyridine core is essential for the initial binding to and subsequent metabolism by CYP enzymes. acs.org Specific structural components of the parent ticlopidine molecule are necessary for its conversion to the active form. These include the o-chlorophenyl substituent, the tertiary amine function, and the thiophene ring itself, which are all crucial for the interaction with CYP2C19. acs.org

Irreversible Interaction: The covalent bond formed by the active metabolite's thiol group accounts for the irreversible nature of platelet inhibition. This means the platelet is permanently disabled for the remainder of its lifespan, even when the active metabolite is no longer detectable in the plasma. nih.govnih.gov

Molecular docking studies focusing on the active metabolites of thienopyridines like ticlopidine help to identify the specific binding sites within the P2Y12 protein, highlighting the importance of hydrophobic and hydrogen bond interactions. ijpsr.comijpsr.com

SAR Analysis of Ticlopidine Derivatives and Analogs as Ectonucleotidase Inhibitors

Beyond its well-known role as a P2Y12 receptor antagonist precursor, the intact ticlopidine molecule has been shown to inhibit ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1 or CD39). nih.govresearchgate.net This has prompted extensive SAR analyses of ticlopidine derivatives and analogs as potential ectonucleotidase inhibitors. nih.govresearchgate.netscispace.com Ectonucleotidases like CD39 and CD73 are crucial in regulating extracellular nucleotide and nucleoside levels, which play a role in inflammation and cancer. researchgate.netuni-bonn.de

A significant finding from these studies was that the metabolically fragile thiophene ring of ticlopidine could be replaced to create more stable and potent inhibitors. nih.govnih.gov

Key Findings from SAR Studies:

Replacement of the Thiophene Ring: Replacing the P450-labile thiophene ring with a more stable benzene (B151609) ring led to the discovery of benzotetrahydropyridines as a new class of allosteric CD39 inhibitors. nih.govpatsnap.com This modification prevents the metabolic activation required for antiplatelet activity, separating the ectonucleotidase inhibitory effect from the P2Y12 antagonism.

Structural Modifications: An extensive study synthesized 74 ticlopidine derivatives and analogs, with 41 being novel compounds, to probe the SAR for CD39 inhibition. nih.gov

Tetrahydroisoquinolines: Structurally related tetrahydroisoquinolines were found to be similarly or even more potent as CD39 inhibitors compared to ticlopidine, without the potential for metabolism into thiol-containing antiplatelet agents. uni-bonn.de

Dual Inhibitors: Some derivatives showed an improved selectivity profile. For example, while ticlopidine inhibits several NTPDase isoenzymes, a derivative known as compound 32 was identified as a novel dual inhibitor of both CD39 and CD73. researchgate.net

The table below summarizes the inhibitory activities of selected ticlopidine analogs against ectonucleotidases, based on data from published research.

| Compound | Modification from Ticlopidine Structure | Target | Activity | Reference |

| Ticlopidine | Parent Compound | CD39 (NTPDase1) | Moderate Inhibitor (Ki = 14 μM) | researchgate.net |

| Compound 6 | Thiophene ring replaced with a phenyl group | TarO | Retained activity | daneshyari.com |

| Compound 13 | Phenyl derivative with trifluoromethyl group | TarO | Enhanced activity | nih.gov |

| Compound 32 | Ticlopidine derivative | CD39 and CD73 | Dual inhibitor | researchgate.net |

| Benzotetrahydropyridines | Thiophene ring replaced with a benzene ring | CD39 | New class of allosteric inhibitors | nih.gov |

These SAR studies have successfully repurposed the ticlopidine scaffold to develop new pharmacological tools and potential therapeutic agents targeting the ectonucleotidase system for applications in immunotherapy and inflammation. nih.govuni-bonn.de

Analytical Method Development and Validation for Research

Chromatographic Techniques for Ticlopidine (B1205844) and Metabolite Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of ticlopidine and its derivatives. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Thin-Layer Chromatography (TLC) with densitometry have all been successfully applied.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the determination of ticlopidine in various samples. Several reversed-phase (RP-HPLC) methods have been developed, often utilizing C8 or C18 columns. nih.govsphinxsai.compharmascholars.com

One method for determining ticlopidine in human plasma employed a "BST Rutin" 10, C18 BD column with a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 4), acetonitrile (B52724), and methanol (B129727) in a 20:40:40 v/v ratio. nih.gov Detection was carried out using UV at 215 nm. nih.gov For tablet formulations, a Phenomenex Luna C8 (2) column has been used with a mobile phase of methanol and ammonium (B1175870) buffer (80:20, v/v) and UV detection at 235 nm. sphinxsai.com Another method for simultaneous estimation with aspirin (B1665792) used a MOS Thermosil C8 column with acetonitrile and 0.05 M ammonium acetate (B1210297) buffer (68:32 % v/v) as the mobile phase, with detection at 240 nm. pharmascholars.com

These methods demonstrate the versatility of HPLC in analyzing ticlopidine, with various stationary and mobile phases tailored for specific applications.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, UHPLC-MS/MS is the method of choice. This technique couples the superior separation capabilities of UHPLC with the precise detection and identification power of tandem mass spectrometry.

A UHPLC-MS/MS method was developed for the simultaneous quantification of clopidogrel (B1663587) and its derivatized active thiol metabolite, using ticlopidine as an internal standard. nih.gov This method utilized a Waters Acquity UPLC™ sub-2µm-C18 column with gradient elution and detection by a triple-quadrupole mass spectrometer with multiple-reaction-monitoring (MRM) via electrospray ionization. nih.gov The total run time for this highly efficient method was a mere 1.5 minutes. nih.gov

Another study developed a stability-indicating UPLC method for ticlopidine hydrochloride in tablet form. This method used a Zorbax SB-C18 column with a mobile phase of methanol and 0.01 M ammonium acetate buffer (pH 5.0) in an 80:20 v/v ratio, with detection at 235 nm. nih.govresearchgate.net The rapid analysis and high resolution of UHPLC-MS/MS make it invaluable for pharmacokinetic studies and the detection of low-level metabolites. nih.govnih.gov

Thin-Layer Chromatography (TLC) Densitometric Methods

Thin-Layer Chromatography (TLC) with densitometric analysis offers a simpler and more cost-effective alternative for the quantification of ticlopidine. A validated TLC densitometric method has been established for the simultaneous estimation of ticlopidine hydrochloride and aspirin in tablet dosage forms. iajps.com

In this method, chromatographic separation was achieved on precoated silica (B1680970) gel TLC 60 F254 plates with a mobile phase of n-Hexane, Ethyl acetate, and Methanol (6.5:1.5:2 v/v/v). iajps.com Densitometric evaluation was performed at a wavelength of 239 nm. iajps.com The method demonstrated good separation with Rf values of 0.52 ± 0.05 for aspirin and 0.75 ± 0.05 for ticlopidine. iajps.com This technique, while less sensitive than LC-MS/MS, is suitable for routine quality control analysis of pharmaceutical formulations. iajps.comnih.gov

Preclinical Pharmacological Investigations of Ticlopidine and Its Metabolite Excluding Human Clinical Data

In Vitro Antiplatelet Activity Assays (excluding human platelets)

The direct antiplatelet activity of ticlopidine's active metabolite has been confirmed in non-human in vitro models. Ticlopidine (B1205844) itself is not active in vitro. nih.govbps.ac.uk However, a metabolite generated after incubating 2-oxo-ticlopidine (an intermediate metabolite of ticlopidine) with phenobarbital-induced rat liver homogenate demonstrated significant anti-platelet activity. nih.govbps.ac.uknih.gov This active moiety, identified as UR-4501, is considered the molecule responsible for ticlopidine's in vivo effects. nih.govnih.gov

In studies using rat washed platelets, UR-4501 strongly inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen, while showing slight inhibition of thrombin-induced aggregation. bps.ac.uknih.gov The inhibitory action of UR-4501 on rat platelets was found to be persistent; the inhibition remained even after the platelets were washed twice, suggesting an irreversible interaction with the platelet. nih.govbps.ac.uknih.gov This irreversible mode of action is a key characteristic of the thienopyridine class of drugs. academie-sciences.fr The thiol group present in the structure of UR-4501 is considered essential for its anti-platelet effects. nih.gov

| Agonist | Test System | Findings | Citation |

| ADP | Rat Washed Platelets | UR-4501 demonstrated strong, concentration-dependent inhibition. | bps.ac.uk, nih.gov |

| Collagen | Rat Washed Platelets | UR-4501 strongly inhibited aggregation. | bps.ac.uk, nih.gov |

| Thrombin | Rat Washed Platelets | UR-4501 slightly inhibited aggregation. | bps.ac.uk, nih.gov |

Ex Vivo Platelet Aggregation Studies in Animal Models

Prior to the definitive identification of the active metabolite, the antiplatelet effects of ticlopidine were extensively characterized through ex vivo studies in animal models. These investigations involved administering ticlopidine to animals, typically rats, and subsequently collecting blood samples to measure platelet aggregation. academie-sciences.fr This phenotypic screening was crucial in discovering the anti-aggregating activity of ticlopidine, as the compound is inactive when applied directly to platelets in vitro. academie-sciences.fr

These studies revealed that oral administration of ticlopidine to rats leads to a time- and dose-dependent inhibition of platelet aggregation. e-lactancia.org The rat was a fortunate choice of species for these early studies, as it produces a sufficient amount of the active metabolite in the liver to observe a distinct antiplatelet effect, unlike some other species such as the guinea pig. academie-sciences.fr The ex vivo inhibition of ADP-induced aggregation in rats treated with ticlopidine was a key finding that propelled its development. caymanchem.comcaymanchem.com The effect is understood to be permanent for the lifespan of the affected platelet, which is consistent with the irreversible nature of the active metabolite's binding. academie-sciences.fr

Animal Models for Thrombosis Research

The antithrombotic efficacy of ticlopidine has been validated in several preclinical animal models of thrombosis. nih.govnih.govamegroups.org These models are designed to simulate pathological thrombus formation in arteries and veins.

In a dog model of arterial thrombosis using polytetrafluoroethylene (PTFE) grafts in the femoral artery, orally administered ticlopidine significantly reduced the accumulation of radiolabeled platelets on the grafts. nih.gov In another model in rats, ticlopidine inhibited thrombus formation in an arterio-venous shunt. caymanchem.comcaymanchem.com The drug has also been shown to protect rats from thrombocytopenia or death induced by various aggregating agents like ADP and collagen. e-lactancia.org These animal models were instrumental in demonstrating the in vivo antithrombotic potential of ticlopidine, which is mediated by its active metabolite.

| Animal Model | Type of Thrombosis | Key Findings | Citation |

| Dog | Arterial (femoral artery PTFE graft) | Ticlopidine significantly reduced platelet deposition on the graft material. | nih.gov |

| Rat | Arterial (arterio-venous shunt) | Ticlopidine decreased thrombus weight. | caymanchem.com, caymanchem.com |

| Rat | Carrageenan-induced thrombosis | Ticlopidine showed a protective effect against experimentally induced peripheral arterial occlusive disease. |

Studies on Drug-Drug Interactions with Ticlopidine Metabolizing Enzymes (excluding human data)

Ticlopidine and its metabolites are known to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for their formation and the metabolism of many other drugs. scispace.comnih.gov In vitro and animal studies have been conducted to characterize these interactions.

In vitro screening has identified ticlopidine as a highly effective inhibitor of CYP2B6. scispace.com Further studies in rats have explored its inhibitory effects on other CYP isoforms. For instance, ticlopidine was shown to inhibit CYP3A4 activity in a concentration-dependent manner, which was demonstrated to increase the bioavailability of diltiazem (B1670644) in rats by reducing its first-pass metabolism. biomolther.org Similarly, ticlopidine inhibited CYP2C9 activity, affecting the pharmacokinetics of carvedilol (B1668590) in rats. biomolther.org In another rat study, ticlopidine exhibited inhibitory effects against both CYP2C9 and CYP3A4-mediated metabolism, altering the pharmacokinetics of losartan. nih.gov In male CF-1 mice, pretreatment with ticlopidine resulted in a significant increase in the plasma and brain concentrations of bupropion, confirming a significant pharmacokinetic drug interaction. researchgate.net These interactions are primarily due to the inhibition of CYP enzymes by ticlopidine, rather than effects on transporters like P-glycoprotein (P-gp). biomolther.orgbiomolther.orgnih.gov

| Enzyme | System | Finding (IC50) | Citation |

| CYP2B6 | In vitro screening | Highly effective inhibitor. | scispace.com |

| CYP2C9 | Rat recombinant enzymes | 26.0 µM | nih.gov |

| CYP2C9 | In vitro assay | 25.2 µM | biomolther.org |

| CYP3A4 | Rat recombinant enzymes | 32.3 µM | nih.gov |

| CYP3A4 | In vitro assay | 35 µM | biomolther.org |

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.